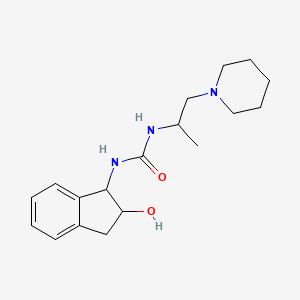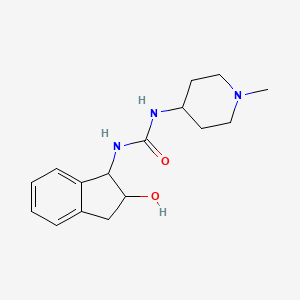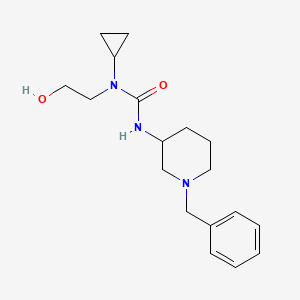
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea, also known as Compound X, is a novel urea-based compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research, due to its potential as a targeted therapy agent. In
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting this enzyme, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X may induce DNA damage and cell death in cancer cells. Additionally, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to inhibit the activity of another enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X have been studied in various in vitro and in vivo models. In cancer cell lines, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to inhibit tumor growth and metastasis, as well as improve survival rates. Additionally, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X in lab experiments is its potential as a targeted therapy agent for cancer. Due to its selective cytotoxic effect on cancer cells, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X may have fewer side effects than traditional chemotherapy drugs, which often target both cancer and normal cells. Additionally, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safer option for cancer therapy.
One limitation of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X in lab experiments is its relatively new status as a research compound. As such, there is still much to be learned about its mechanism of action, efficacy, and safety profile. Additionally, the synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X is a multi-step process that may be challenging for some researchers to replicate.
Future Directions
There are several future directions for further research on 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X and its potential as a targeted therapy agent for cancer. Other future directions may include investigating the efficacy of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X in combination with other cancer therapies, as well as exploring its potential for use in other diseases or conditions. Overall, the promising results of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X in scientific research suggest that it may have a bright future as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X involves a multi-step process that starts with the reaction between 2,3-dihydro-1H-indene-2-carboxylic acid and 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This intermediate is then reacted with 1-(2-aminoethyl)piperidine to yield the desired compound, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X. The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been reported in several scientific journals, with slight variations in the reaction conditions and starting materials used.
Scientific Research Applications
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been the focus of several scientific studies due to its potential as a targeted therapy agent for cancer. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. These findings suggest that 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X may have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(12-21-9-5-2-6-10-21)19-18(23)20-17-15-8-4-3-7-14(15)11-16(17)22/h3-4,7-8,13,16-17,22H,2,5-6,9-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIWDIBQZOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
